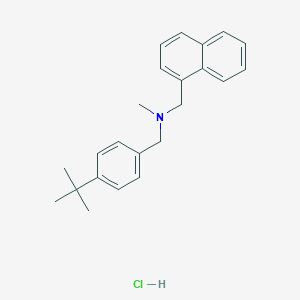

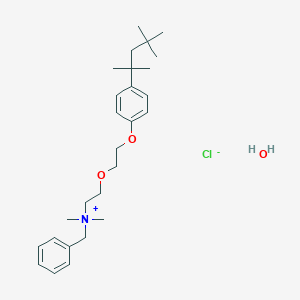

Butenafine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de buténafine est un agent antifongique de type benzylamine de synthèse. Il est principalement utilisé dans des formulations topiques pour traiter diverses infections fongiques, y compris le pied d’athlète, la teigne et l’eczéma inguinal. Le composé est connu pour son efficacité contre un large spectre de dermatophytes et d’infections à levures .

Applications De Recherche Scientifique

Chemistry

In chemistry, butenafine hydrochloride is studied for its unique structural properties and reactivity. Researchers explore its potential as a precursor for synthesizing other benzylamine derivatives .

Biology

Biologically, this compound is investigated for its antifungal activity. Studies focus on its efficacy against different fungal strains and its potential use in treating resistant infections .

Medicine

Medically, this compound is widely used in topical formulations to treat fungal infections. Its effectiveness and safety profile make it a preferred choice for dermatological applications .

Industry

In the industrial sector, this compound is used in the formulation of various antifungal creams and ointments. Its stability and ease of formulation contribute to its widespread use in pharmaceutical products .

Mécanisme D'action

Le chlorhydrate de buténafine exerce ses effets antifongiques en inhibant l’enzyme squalène époxidase, qui est essentielle à la synthèse de l’ergostérol, un composant clé des membranes cellulaires fongiques. En perturbant la synthèse de l’ergostérol, le chlorhydrate de buténafine augmente la perméabilité de la membrane cellulaire, conduisant à la mort cellulaire. De plus, l’accumulation de squalène dans les cellules fongiques renforce encore son activité fongicide .

Analyse Biochimique

Biochemical Properties

Butenafine hydrochloride’s mechanism of action involves the synthesis inhibition of sterols . Specifically, it acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .

Cellular Effects

This compound exerts its antifungal activity through the alteration of cellular membranes . This results in increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the synthesis of ergosterol by binding to and inhibiting squalene epoxidase . This enzyme is in the pathway used for the creation of the sterols needed in fungal cell membranes . Lacking ergosterol, the cell membranes increase in permeability, allowing their contents to leak out . Furthermore, inhibition of squalene epoxidase leads to a toxic buildup of squalene .

Temporal Effects in Laboratory Settings

It is known that this compound is well-tolerated as a topical antifungal .

Dosage Effects in Animal Models

The guinea pig has been the most often used animal model to evaluate the efficacy of antifungal compounds against dermatophytes .

Metabolic Pathways

This compound’s metabolic pathway involves the synthesis inhibition of sterols . It acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .

Subcellular Localization

It is known that it works by inhibiting the synthesis of ergosterol, a major component of the fungal cell membrane .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de buténafine est synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de 4-tert-butylbenzyle avec la N-méthyl-1-naphtylméthylamine. La réaction a généralement lieu en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium, sous reflux. Le produit résultant est ensuite purifié et converti en sa forme de sel de chlorhydrate .

Méthodes de production industrielle

En milieu industriel, la synthèse du chlorhydrate de buténafine est mise à l’échelle en utilisant des conditions réactionnelles similaires, mais avec des paramètres optimisés pour garantir un rendement et une pureté élevés. Le processus implique des réacteurs à grande échelle et une surveillance continue des conditions réactionnelles pour maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de buténafine subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent les halogénoalcanes et les bases telles que l’hydroxyde de sodium ou le carbonate de potassium.

Réactions d’oxydation: Des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réactions de réduction: Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les halogénoalcanes donnent divers dérivés alkylés de la buténafine .

Applications de la recherche scientifique

Chimie

En chimie, le chlorhydrate de buténafine est étudié pour ses propriétés structurales et sa réactivité uniques. Les chercheurs explorent son potentiel en tant que précurseur pour la synthèse d’autres dérivés de la benzylamine .

Biologie

Biologiquement, le chlorhydrate de buténafine est étudié pour son activité antifongique. Des études se concentrent sur son efficacité contre différentes souches fongiques et sur son utilisation potentielle dans le traitement des infections résistantes .

Médecine

Médicalement, le chlorhydrate de buténafine est largement utilisé dans des formulations topiques pour traiter les infections fongiques. Son efficacité et son profil de sécurité en font un choix privilégié pour les applications dermatologiques .

Industrie

Dans le secteur industriel, le chlorhydrate de buténafine est utilisé dans la formulation de diverses crèmes et pommades antifongiques. Sa stabilité et sa facilité de formulation contribuent à son utilisation répandue dans les produits pharmaceutiques .

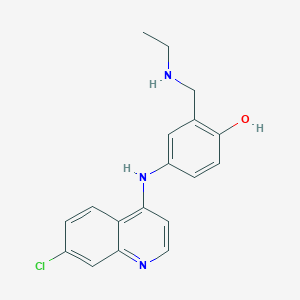

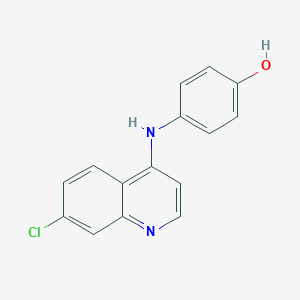

Comparaison Avec Des Composés Similaires

Composés similaires

- Terbinafine

- Naftifine

- Clotrimazole

- Miconazole

Comparaison

Le chlorhydrate de buténafine est structurellement lié à la terbinafine et à la naftifine, qui sont toutes deux des inhibiteurs de la squalène époxidase. Le chlorhydrate de buténafine présente une activité supérieure contre certaines souches fongiques, en particulier Candida albicans. Contrairement au clotrimazole et au miconazole, qui appartiennent à la classe des antifongiques azolés, le chlorhydrate de buténafine est un dérivé de la benzylamine, offrant un mécanisme d’action différent et potentiellement moins d’effets secondaires .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBSAUIFGPSHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048589 | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101827-46-7 | |

| Record name | Butenafine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenafine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTENAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

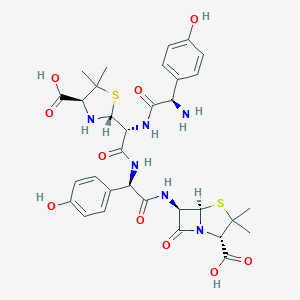

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)